N-benzyl-4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H24N4OS and its molecular weight is 380.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DNA Interaction and Cellular Staining
Compounds related to "N-benzyl-4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide" have been studied for their ability to bind to DNA, specifically targeting the minor groove of double-stranded DNA. One notable example is the synthetic dye Hoechst 33258, known for its strong affinity for AT-rich sequences in the DNA minor groove. Such compounds have been utilized in cellular biology for chromosome and nuclear staining, aiding in the analysis of nuclear DNA content values and the study of plant chromosomes. The unique binding properties of these compounds make them valuable tools for molecular biology research, facilitating the visualization and quantification of DNA within cells (Issar & Kakkar, 2013).
Drug Metabolism and Pharmacokinetics
Arylpiperazine derivatives, sharing a structural motif with "N-benzyl-4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide," are significant in clinical pharmacology, particularly in the treatment of depression, psychosis, and anxiety. These compounds undergo extensive metabolism, including N-dealkylation, leading to various metabolites with diverse pharmacological effects. The metabolic pathways of these derivatives provide insights into the design of drugs with improved efficacy and reduced side effects. Understanding the disposition and metabolism of arylpiperazine derivatives helps in optimizing their therapeutic potential and safety profiles (Caccia, 2007).
Therapeutic Applications and Drug Development
The structural framework of "N-benzyl-4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide" is related to compounds like Macozinone (PBTZ169), which are under investigation for the treatment of tuberculosis. Macozinone targets the synthesis of essential arabinan polymers in the cell wall of Mycobacterium tuberculosis, demonstrating the potential of such compounds in developing more efficient drug regimens for TB treatment. This underscores the importance of structural analogs in the discovery of new therapeutic agents (Makarov & Mikušová, 2020).
Future Directions
The future directions for research on “N-benzyl-4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide” and similar compounds could include further exploration of their biological activities and potential therapeutic applications. For instance, some benzothiazole derivatives have shown promise as anti-inflammatory agents , suggesting potential applications in the treatment of inflammatory diseases.
Properties
IUPAC Name |
N-benzyl-4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4OS/c1-15-12-16(2)19-18(13-15)23-21(27-19)25-10-8-24(9-11-25)20(26)22-14-17-6-4-3-5-7-17/h3-7,12-13H,8-11,14H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXKFGRYLJXUCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)NCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.